
3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- is a complex organic compound with a unique structure that combines elements of both alcohols and aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the pyrroloisoquinoline core, followed by the introduction of the buten-2-ol moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: An aromatic alcohol with similar structural features.
p-Hydroxyphenylethanol: Another aromatic alcohol with hydroxyl groups.
4-Hydroxybenzaldehyde: An aromatic aldehyde with structural similarities.
Uniqueness
3-Buten-2-ol, 4-(7,9,10,11,11a,12-hexahydro-2,3-dimethoxybenzo(f)pyrrolo(1,2-b)isoquinolin-6-yl)-, (2S,3Z)- is unique due to its complex structure, which combines elements of both alcohols and aromatic compounds. This unique structure may confer specific biological activities and chemical reactivity not observed in simpler compounds.
Properties
CAS No. |
72169-92-7 |
|---|---|
Molecular Formula |
C22H27NO3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(Z,2S)-4-(2,3-dimethoxy-7,9,10,11,11a,12-hexahydronaphtho[2,1-f]indolizin-6-yl)but-3-en-2-ol |
InChI |
InChI=1S/C22H27NO3/c1-14(24)6-7-15-9-16-10-21(25-2)22(26-3)12-18(16)19-11-17-5-4-8-23(17)13-20(15)19/h6-7,9-10,12,14,17,24H,4-5,8,11,13H2,1-3H3/b7-6-/t14-,17?/m0/s1 |
InChI Key |
HIVKDOZRSFLVCE-VEFUQNMDSA-N |
Isomeric SMILES |
C[C@@H](/C=C\C1=C2CN3CCCC3CC2=C4C=C(C(=CC4=C1)OC)OC)O |
Canonical SMILES |
CC(C=CC1=C2CN3CCCC3CC2=C4C=C(C(=CC4=C1)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



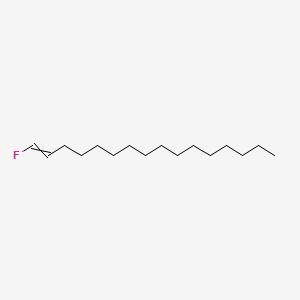

![(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14459399.png)
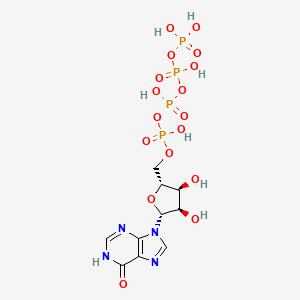

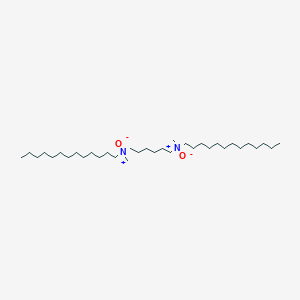
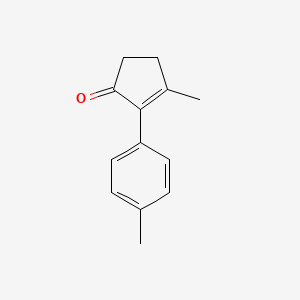
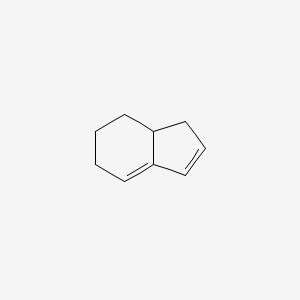
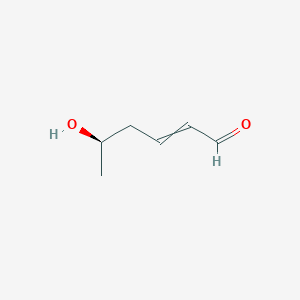
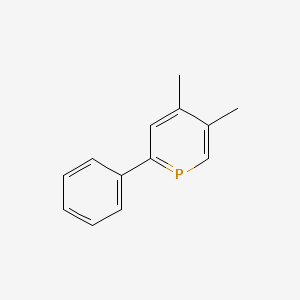

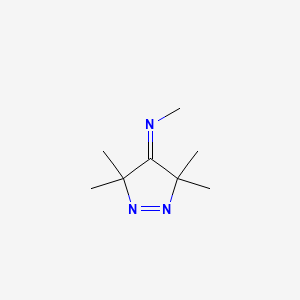
![N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide)](/img/structure/B14459458.png)
